molecular formula C19H20FN5O2S B11238177 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzenesulfonamide

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B11238177
M. Wt: 401.5 g/mol
InChI Key: IHDFGCHGJWRMFD-UHFFFAOYSA-N
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Description

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a fluorobenzene ring, which is further connected to an aminopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes:

    Formation of the Aminopyrimidine Intermediate: The initial step involves the synthesis of the aminopyrimidine intermediate. This can be achieved by reacting 4-chloro-6-methyl-2-pyrimidinamine with ethylamine under basic conditions.

    Coupling with Fluorobenzene Sulfonamide: The aminopyrimidine intermediate is then coupled with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the desired sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exhibiting antibacterial properties. Additionally, the aminopyrimidine moiety can interact with nucleotide-binding sites, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-IODOBENZAMIDE: Similar structure but with an iodine atom instead of a fluorine atom.

    4-ETHOXY-N-(4-((4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL)AMINO)PHENYL)BENZAMIDE: Contains an ethoxy group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in N-(4-{[4-(ETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C19H20FN5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H20FN5O2S/c1-3-21-18-12-13(2)22-19(24-18)23-15-6-8-16(9-7-15)25-28(26,27)17-10-4-14(20)5-11-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24)

InChI Key

IHDFGCHGJWRMFD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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